1,2-Dehydrosalsolinol
Overview
Description
1,2-Dehydrosalsolinol is a tetrahydroisoquinoline derivative, specifically a catecholic adduct of dopamine and pyruvic acid. It is formed through the decarboxylation of salsolinol-1-carboxylic acid. This compound has garnered significant interest due to its potential role in neurodegenerative diseases, particularly Parkinson’s disease .
Scientific Research Applications
1,2-Dehydrosalsolinol has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research has shown its presence in biological systems, particularly in the context of neurodegenerative diseases.
Future Directions
Preparation Methods
1,2-Dehydrosalsolinol can be synthesized through various methods. One common synthetic route involves the condensation of dopamine with pyruvic acid, followed by oxidative decarboxylation. This reaction typically requires specific conditions, such as the presence of an oxidizing agent and controlled temperature . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented.
Chemical Reactions Analysis
1,2-Dehydrosalsolinol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include other tetrahydroisoquinoline derivatives .
Mechanism of Action
The mechanism by which 1,2-Dehydrosalsolinol exerts its effects involves its interaction with dopamine pathways. It is suggested that this compound may contribute to the degeneration of dopaminergic neurons, a hallmark of Parkinson’s disease. The molecular targets and pathways involved include the oxidative stress pathways and the formation of reactive oxygen species .
Comparison with Similar Compounds
1,2-Dehydrosalsolinol is often compared with other tetrahydroisoquinoline derivatives, such as:
Salsolinol: Another dopamine-derived compound, known for its role in neurodegenerative diseases.
1-Carboxysalsolinol: A precursor in the biosynthesis of this compound.
Tetrahydroisoquinoline: The parent structure for many related compounds.
What sets this compound apart is its specific formation pathway and its potential role as a biomarker for Parkinson’s disease .
Properties
IUPAC Name |
1-methyl-3,4-dihydroisoquinoline-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-5,12-13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHSGRLKLUGKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC(=C(C=C12)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963486 | |
Record name | 7-Hydroxy-1-methyl-3,4-dihydroisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,2-Dehydrosalsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4602-81-7 | |
Record name | 3,4-Dihydro-1-methyl-6,7-isoquinolinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4602-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dehydrosalsolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-1-methyl-3,4-dihydroisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dehydrosalsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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